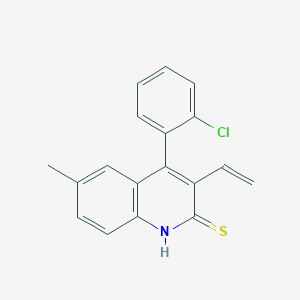
4-(2-Chlorophenyl)-3-ethenyl-6-methylquinoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)-3-ethenyl-6-methylquinoline-2(1H)-thione is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-3-ethenyl-6-methylquinoline-2(1H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Ethenylation: The ethenyl group can be introduced through a Heck reaction, where the quinoline derivative is reacted with vinyl halides in the presence of a palladium catalyst.
Thionation: The final step involves the conversion of the carbonyl group to a thione group using Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-3-ethenyl-6-methylquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
Industry: Used in the development of dyes, pigments, and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-3-ethenyl-6-methylquinoline-2(1H)-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, altering their function and activity.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation, induce apoptosis in cancer cells, and modulate immune responses.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenyl)-3-ethenylquinoline-2(1H)-thione: Lacks the methyl group at the 6-position.
4-(2-Chlorophenyl)-6-methylquinoline-2(1H)-thione: Lacks the ethenyl group.
3-Ethenyl-6-methylquinoline-2(1H)-thione: Lacks the chlorophenyl group.
Uniqueness
4-(2-Chlorophenyl)-3-ethenyl-6-methylquinoline-2(1H)-thione is unique due to the presence of all three functional groups (chlorophenyl, ethenyl, and methyl) on the quinoline core, which may contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
62452-35-1 |
|---|---|
Molecular Formula |
C18H14ClNS |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-3-ethenyl-6-methyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C18H14ClNS/c1-3-12-17(13-6-4-5-7-15(13)19)14-10-11(2)8-9-16(14)20-18(12)21/h3-10H,1H2,2H3,(H,20,21) |
InChI Key |
PWRJYPYRHACXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)C(=C2C3=CC=CC=C3Cl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















